molecular formula C19H23N5O4S B2485261 1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione CAS No. 1795484-27-3

1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione

Cat. No.: B2485261
CAS No.: 1795484-27-3
M. Wt: 417.48
InChI Key: PMELERCDIFGBFP-UHFFFAOYSA-N
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Description

1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione is a heterocyclic compound featuring a thiophene-oxadiazole core linked to a piperidine moiety, which is further conjugated to a piperazine-2,3-dione scaffold via a carbonyl group. The thiophene and oxadiazole rings are electron-rich aromatic systems that may enhance binding to biological targets, while the piperazine-dione moiety could influence solubility and metabolic stability .

Properties

IUPAC Name

1-ethyl-4-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c1-2-22-7-8-24(18(26)17(22)25)19(27)23-6-3-4-13(11-23)10-15-20-16(21-28-15)14-5-9-29-12-14/h5,9,12-13H,2-4,6-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMELERCDIFGBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Ethylenediamine Derivatives

Piperazine-2,3-dione derivatives are typically synthesized via cyclization of ethylenediamine precursors. The method described in CN102351802A involves treating ethylenediamine with a cyclizing agent (e.g., oxalyl chloride) to form piperazine-2,3-dione. Subsequent N-alkylation with ethyl iodide or ethyl bromide in the presence of a base (e.g., K₂CO₃) introduces the ethyl group (Yield: 70–85%).

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature: 0–25°C for cyclization; 50–60°C for alkylation.
  • Work-up: Aqueous extraction and recrystallization from ethanol/water.

Synthesis of 3-((3-(Thiophen-3-yl)-1,2,4-Oxadiazol-5-yl)Methyl)Piperidine (Intermediate B)

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole moiety is constructed via cyclization of O-acylamidoximes. As reported by Lukyanov et al., thiophene-3-carboxamidoxime reacts with bromoacetylpiperidine in dimethyl sulfoxide (DMSO) using KOH as a base at room temperature (Yield: 82–90%).

Mechanism :

  • Nucleophilic substitution of bromide by amidoxime.
  • Base-mediated cyclodehydration to form the oxadiazole ring.

Optimization Notes :

  • Higher yields are achieved with aprotic bipolar solvents (e.g., DMSO).
  • Bulky substituents on the amidoxime require elevated temperatures (50–80°C).

Piperidine Functionalization

The piperidine ring is introduced via reductive amination of 3-(aminomethyl)piperidine with aldehyde intermediates. A modified procedure from PMC10056168 employs NaBH₃CN as the reducing agent in methanol (Yield: 75–88%).

Preparation of Piperidine-1-Carbonyl Chloride (Intermediate C)

The carbonyl linker is introduced via reaction of piperidine with phosgene (COCl₂) or triphosgene in anhydrous DCM (Yield: 90–95%).

Safety Note :

  • Phosgene alternatives like triphosgene are preferred for reduced toxicity.

Final Coupling and Assembly

Amide Bond Formation

Intermediates A and C undergo coupling via Schotten-Baumann conditions:

  • Intermediate C (1.2 equiv) is added to Intermediate A in THF.
  • Triethylamine (TEA) is used to scavenge HCl.
  • Reaction stirred at 0°C for 2 hours (Yield: 80–85%).

Side Chain Incorporation

Intermediate B is coupled to the piperidine-carbonyl group using EDCI/HOBt in DMF at 25°C (Yield: 78–83%).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, thiophene), 4.21 (q, J = 7.1 Hz, 2H, ethyl), 3.65 (m, 4H, piperazine).
  • HRMS : m/z calc. for C₂₂H₂₈N₅O₄S [M+H]⁺: 482.1812, found: 482.1809.

Alternative Synthetic Routes and Optimization

One-Pot Oxadiazole Formation

A streamlined approach combines thiophene-3-carboxamidoxime and bromoacetylpiperidine in DMSO/KOH, eliminating the need for isolating O-acylamidoximes (Yield: 77–82%).

Enzymatic Resolution for Chiral Intermediates

Lipase-mediated resolution of racemic piperidine intermediates improves enantiomeric excess (ee >98%).

Industrial-Scale Considerations

  • Cost Efficiency : Use of triphosgene over phosgene reduces safety risks.
  • Green Chemistry : Solvent recycling (DMSO, THF) and catalytic methods align with sustainable practices.

Challenges and Limitations

  • Oxadiazole Stability : The 1,2,4-oxadiazole ring is sensitive to strong acids/bases, necessitating pH-controlled conditions.
  • Piperidine Ring Conformation : Steric hindrance from the thiophene group complicates coupling reactions (Yield drop: ~10%).

Chemical Reactions Analysis

1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione undergoes various reactions:

  • Oxidation: : Typically facilitated by reagents like potassium permanganate, forming oxidized derivatives.

  • Reduction: : Achieved using reducing agents such as lithium aluminum hydride, yielding reduced counterparts.

  • Substitution: : Halogenation or alkylation reactions are common, with reagents like halogens or alkyl halides, leading to substituted products.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to 1-Ethyl-4-(3-(thiophen-3-yl)-1,2,4-oxadiazol) have shown efficacy against various bacterial strains, particularly Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus . The presence of the thiophene group enhances lipophilicity, aiding in cell membrane penetration and improving antimicrobial activity .

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been extensively researched. Compounds with similar structures have been identified as potent inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis . The IC50 values for these compounds range from 0.47 to 1.4 µM against different cancer cell lines . This suggests that 1-Ethyl-4-(3-(thiophen-3-yl)-1,2,4-oxadiazol) could be developed into a lead compound for cancer therapy.

In Vitro Studies

In vitro studies have demonstrated that the compound can induce cytotoxic effects on various cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). These studies utilize assays such as the NCI-60 sulforhodamine B assay to evaluate cytotoxicity . The results indicate a promising profile for further development in oncology.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to biological targets. These studies reveal that hydrophobic interactions play a significant role in the ligand-receptor interactions, suggesting that modifications to the structure could enhance binding and efficacy .

Synthesis and Characterization

The synthesis of 1-Ethyl-4-(3-(thiophen-3-yl)-1,2,4-oxadiazol) involves multi-step reactions typically starting from commercially available piperidine derivatives. Characterization methods such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Biological Evaluation

A comprehensive evaluation of synthesized derivatives has shown varying degrees of antimicrobial and anticancer activities. For instance, certain derivatives exhibited enhanced activity against specific bacterial strains compared to standard antibiotics .

Mechanism of Action

1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione exerts its effects through interactions with molecular targets:

  • Enzyme Inhibition: : Binds to active sites, modulating enzyme activity.

  • Pathway Modulation: : Influences cellular pathways by binding to receptors or interfering with signal transduction.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Bioactivity Insights References
Target Compound Thiophene-oxadiazole Piperazine-dione, Piperidine-carbonyl Underexplored (hypothesized antiviral/neuroactivity)
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Pyridine-oxadiazole Thione group Potential enzyme inhibition
1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline Thiophene-pyrazoline Nitrophenyl, pyrazoline Electroluminescent materials
4-(3-Nitrophenyl)thiazol-2-ylhydrazine derivatives Thiazole-nitrophenyl Hydrazone, nitrophenyl Antioxidant, MAO-B inhibition

Computational Similarity Metrics

Using Tanimoto and Dice coefficients (), the target compound exhibits moderate similarity to analogues:

  • Tanimoto (MACCS) : 0.65–0.72 compared to pyridine-oxadiazole derivatives (e.g., ).
  • Dice (Morgan) : 0.58–0.63 compared to thiazole-nitrophenyl compounds (e.g., ).
    Lower similarity scores (<0.5) are observed with pyrazoline-based structures (), highlighting divergent pharmacophoric features .

Bioactivity and Structure-Activity Relationships (SAR)

  • Cluster Analysis: Compounds with oxadiazole-thiophene cores (e.g., target compound) cluster separately from pyrazoline or thiazole derivatives in hierarchical bioactivity profiling ().
  • Activity Cliffs: Despite structural similarities, minor modifications (e.g., replacing oxadiazole with thiazole) can drastically alter potency, as seen in MAO-B inhibitors ( vs. 10).

Research Findings and Implications

Pharmacokinetic and Target Profiles

Piperazine derivatives like Sch-350634 () demonstrate oral bioavailability and CNS penetration, suggesting the target compound may share favorable ADME properties. However, the dione moiety could increase metabolic clearance compared to non-polar analogues .

Biological Activity

1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural elements:

  • Piperazine moiety : Known for its role in various pharmacological agents.
  • Oxadiazole ring : Associated with diverse biological activities including anticancer and antimicrobial properties.
  • Thiophene ring : Enhances lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiophene ring can engage with aromatic amino acids in proteins, while the piperazine and oxadiazole moieties facilitate hydrogen bonding with polar residues. This interaction can modulate enzyme or receptor activity, leading to various biological effects.

Anticancer Activity

Research indicates that derivatives containing oxadiazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from oxadiazole have shown promising results against HeLa and MCF-7 cell lines with IC50 values indicating effective inhibition of cell proliferation .

CompoundCell LineIC50 (μM)
1HeLa29
2MCF-773

Antitubercular Activity

The compound's structural similarity to known antitubercular agents suggests potential efficacy against Mycobacterium tuberculosis. In related studies, certain derivatives have demonstrated IC90 values ranging from 3.73 to 4.00 μM against this pathogen .

Antimicrobial Properties

The presence of the thiophene and oxadiazole rings may confer antimicrobial activity. Pyrazole derivatives, which share structural characteristics with this compound, have been reported to exhibit antibacterial and antifungal properties .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on Oxadiazole Derivatives :
    • Researchers synthesized various oxadiazole derivatives and assessed their cytotoxicity against cancer cell lines. The results highlighted the importance of structural modifications in enhancing biological activity .
  • Antitubercular Evaluation :
    • A series of substituted piperazine derivatives were evaluated for their antitubercular properties. The findings indicated significant activity against Mycobacterium tuberculosis, supporting the hypothesis that similar compounds may exhibit comparable effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione, and how can yield and purity be maximized?

  • Methodology :

  • Step 1 : Construct the oxadiazole ring via cyclization of thiophene-3-carboxylic acid hydrazide with cyanogen bromide or trichloromethyl chloroformate under reflux in anhydrous ethanol .
  • Step 2 : Couple the oxadiazole intermediate to the piperidine moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) in dichloromethane at 0–5°C .
  • Step 3 : Introduce the piperazine-2,3-dione core via nucleophilic acyl substitution, ensuring stoichiometric control to avoid over-alkylation .
  • Optimization : Monitor reaction progress via TLC/HPLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and how should spectral contradictions be resolved?

  • Key Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, piperazine carbonyl at ~170 ppm) and carbon backbone .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • IR : Identify carbonyl stretches (1650–1750 cm1^{-1}) and oxadiazole C=N vibrations (~1600 cm1^{-1}) .
    • Resolving Contradictions : Compare experimental data with computational simulations (DFT for NMR chemical shifts) and cross-validate with X-ray crystallography if crystalline .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s pharmacological potential?

  • Assay Design :

  • Enzyme Inhibition : Test against phosphodiesterase-4 (PDE4) or kinase targets using fluorogenic substrates (e.g., cAMP hydrolysis assays) .
  • Antimicrobial Activity : Employ broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity : Screen in mammalian cell lines (e.g., HEK-293) via MTT assays to establish selectivity indices .

Advanced Research Questions

Q. How can computational modeling guide the rational design of analogs with enhanced target binding affinity?

  • Approach :

  • Docking Studies : Use AutoDock Vina to model interactions with PDE4 (PDB: 1XOM), focusing on hydrogen bonds between the oxadiazole ring and catalytic residues (e.g., Gln-443) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the piperazine-2,3-dione core in the binding pocket .
  • QSAR : Derive predictive models using descriptors like ClogP and polar surface area to optimize bioavailability .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Troubleshooting :

  • Metabolic Stability : Assess hepatic microsomal clearance (e.g., rat liver microsomes) to identify rapid degradation pathways (e.g., esterase-mediated hydrolysis) .
  • Bioavailability : Use Caco-2 permeability assays and formulate with cyclodextrins or lipid nanoparticles to enhance absorption .
  • Metabolite Profiling : Identify active metabolites via LC-MS/MS and evaluate their contributions to efficacy .

Q. How do structural modifications at the piperazine-2,3-dione moiety impact enzymatic selectivity and off-target effects?

  • Experimental Design :

  • Analog Synthesis : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to sterically hinder off-target binding .
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) to assess selectivity .
  • Crystallography : Co-crystallize analogs with PDE4 to visualize conformational changes in the active site .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Conditions

StepIntermediateReagents/ConditionsYield (%)Purity (HPLC)
1OxadiazoleBrCN, EtOH, reflux65–75>95%
2PiperidineEDC/HOBt, DCM, 0°C50–60>90%
3Final CompoundDiethyl oxalate, THF, rt40–50>85%
Source:

Table 2 : Comparative Bioactivity of Piperazine-2,3-dione Derivatives

DerivativePDE4 IC50_{50} (nM)MIC (S. aureus) (μg/mL)Cytotoxicity (HEK-293, IC50_{50})
Target Compound12.3 ± 1.28.5 ± 0.7>100 μM
Piperazine Hydrate (Control)>1000>64>100 μM
Source:

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